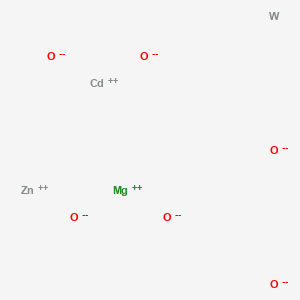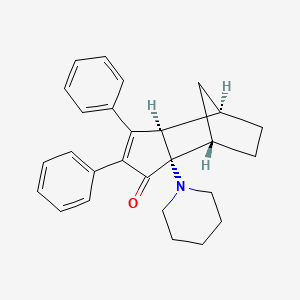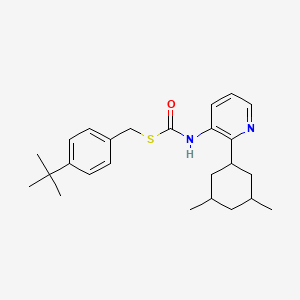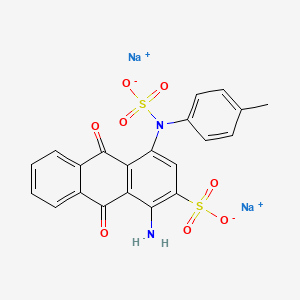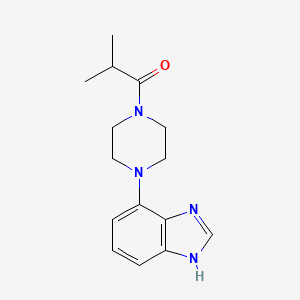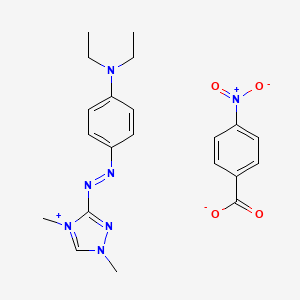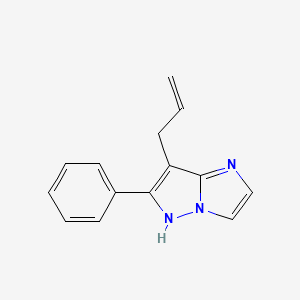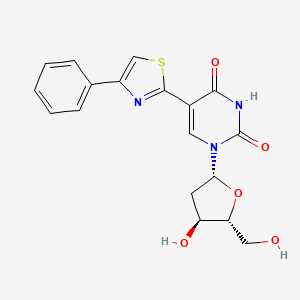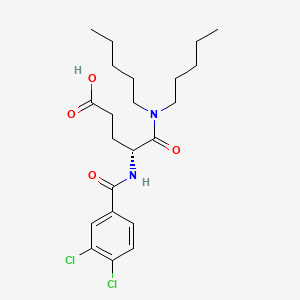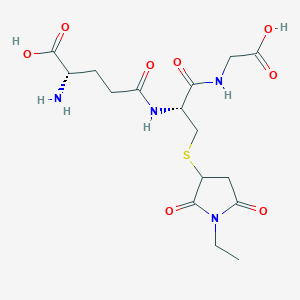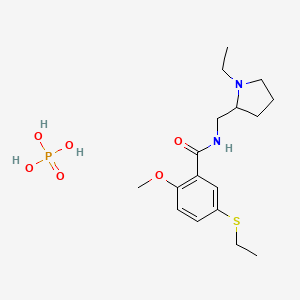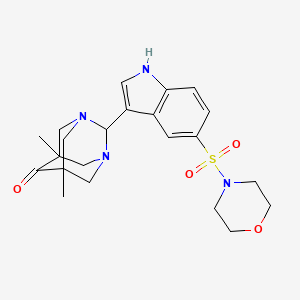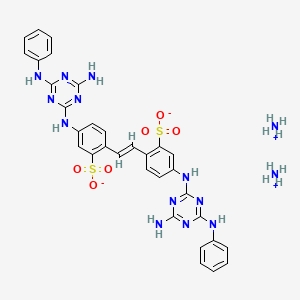
Diammonium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a complex organic compound known for its fluorescent properties. It is widely used as a fluorescent whitening agent in various industries, including textiles and paper. The compound’s structure includes stilbene, triazine, and sulfonate groups, which contribute to its unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps. The process typically starts with the preparation of 4,4’-diamino-2,2’-stilbenedisulfonic acid, which is then reacted with 4-amino-6-anilino-1,3,5-triazine under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The final product is usually isolated through crystallization and purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diammonium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amines.
Substitution: The triazine rings can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and alkoxide ions are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted triazines .
Scientific Research Applications
Diammonium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in fluorescence microscopy to stain biological specimens, allowing for better visualization of cellular structures.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: Widely used as a fluorescent whitening agent in textiles, paper, and detergents.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to ultraviolet light, it absorbs the energy and re-emits it as visible light, making materials appear whiter and brighter. The molecular targets include various substrates in textiles and paper, where it binds and enhances their optical properties .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis((4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis((4-anilino-6-((2-carbamoylethyl)(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
Uniqueness
Diammonium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its specific combination of stilbene, triazine, and sulfonate groups, which confer distinct fluorescent properties and chemical reactivity. This makes it particularly effective as a fluorescent whitening agent compared to other similar compounds .
Properties
CAS No. |
32866-17-4 |
|---|---|
Molecular Formula |
C32H34N14O6S2 |
Molecular Weight |
774.8 g/mol |
IUPAC Name |
diazanium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H28N12O6S2.2H3N/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);2*1H3/b12-11+;; |
InChI Key |
VAASJNREHNKXBF-YHPRVSEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


